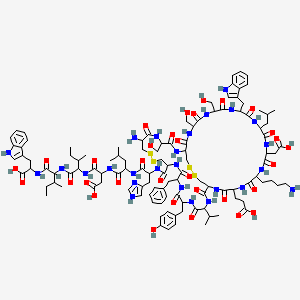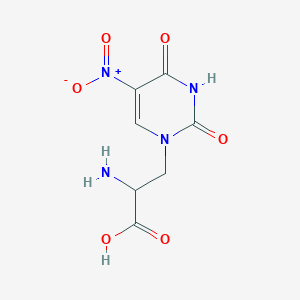![molecular formula C17H17N5O B10785330 4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5600019 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5600019 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the use of high-performance catalysts and specific reaction conditions to ensure the purity and yield of the compound. For instance, methods such as precipitation, adsorption, impregnation, and coprecipitation are often employed to produce ICX5600019 .
Industrial Production Methods
In an industrial setting, the production of ICX5600019 is scaled up using dedicated equipment that can handle large quantities of the compound. Techniques such as high-energy ball milling, solvothermal synthesis, and the use of ionic liquids are commonly used to ensure the efficient production of ICX5600019 .
Chemical Reactions Analysis
Types of Reactions
ICX5600019 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
The reactions involving ICX5600019 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions .
Major Products Formed
The major products formed from the reactions of ICX5600019 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
ICX5600019 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: ICX5600019 is studied for its potential biological activities, including its effects on cellular processes and its role in biochemical pathways.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including its use as a drug candidate in preclinical studies.
Industry: ICX5600019 is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ICX5600019 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
ICX5600019 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
ICX5600020: Known for its higher reactivity but lower stability compared to ICX5600019.
ICX5600021: Exhibits similar stability but different reactivity patterns, making it suitable for different applications.
ICX5600022: Has unique electronic properties that distinguish it from ICX5600019 and its analogs
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one |
InChI |
InChI=1S/C17H17N5O/c23-16-14-15(20-13(19-14)9-10-5-2-1-3-6-10)22-12-8-4-7-11(12)18-17(22)21-16/h1-3,5-6,11-12H,4,7-9H2,(H,19,20)(H,18,21,23) |
InChI Key |
UAJANESTSMPZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N3C4=C(C(=O)N=C3N2)NC(=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785256.png)
![(1R,2S,13R,15R,16R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785266.png)
![[(1S)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785267.png)
![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)



![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)
![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)
